molecular formula C18H24N6O3 B2479627 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034439-81-9

(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No. B2479627
CAS RN: 2034439-81-9
M. Wt: 372.429
InChI Key: ZQVCNFUKAGEIOX-UHFFFAOYSA-N
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Description

The compound (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazolo[5,1-b][1,3]oxazine ring forms the core of the molecule, with the dimethylamino pyrazinyl and piperidinyl groups attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of multiple functional groups, it’s likely that this compound could participate in a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethylamino group could potentially make the compound basic .

Scientific Research Applications

Molecular Interactions and Pharmacological Potential

  • The study by Shim et al. (2002) investigates a closely related compound, exploring its molecular interactions with the CB1 cannabinoid receptor. Through molecular orbital methods and conformational analysis, the study develops unified pharmacophore models and 3D-quantitative structure-activity relationship (QSAR) models, suggesting specific structural conformations and interactions vital for receptor binding and activity. This research hints at the potential pharmacological applications of structurally similar compounds in targeting cannabinoid receptors, which could have implications for developing new therapeutic agents (Shim et al., 2002).

Anticancer and Antioxidant Activities

  • Research conducted by Mahmoud et al. (2017) on fused oxazine derivatives, similar to the structural motif in your query, reveals their potential chemical and pharmacological activities. The synthesis and evaluation of these compounds demonstrate their antioxidant and anticancer activities, offering a foundation for further exploration of related compounds in cancer treatment and prevention strategies (Mahmoud et al., 2017).

Antibacterial and Antifungal Properties

  • A study by Hote and Lokhande (2014) on 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, including the synthesis of novel compounds, provides insights into their potential antimicrobial activities. This research could indicate the broader applicability of similar structural compounds in addressing bacterial and fungal infections, contributing to the development of new antimicrobial agents (Hote & Lokhande, 2014).

Synthesis and Structural Analysis

  • The work by Lv et al. (2013) focuses on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing a piperazine moiety. This study underscores the importance of structural analysis in understanding the interactions and potential applications of compounds with complex structures, providing a methodological foundation for synthesizing and analyzing similar compounds (Lv et al., 2013).

Mechanism of Action

Future Directions

The future research directions for this compound could include further studies to determine its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O3/c1-22(2)16-17(20-7-6-19-16)27-13-5-3-8-23(12-13)18(25)14-11-15-24(21-14)9-4-10-26-15/h6-7,11,13H,3-5,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVCNFUKAGEIOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CN=C1OC2CCCN(C2)C(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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